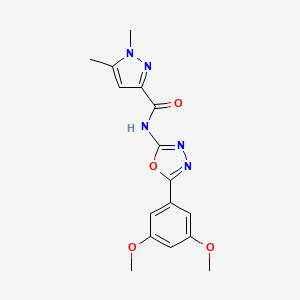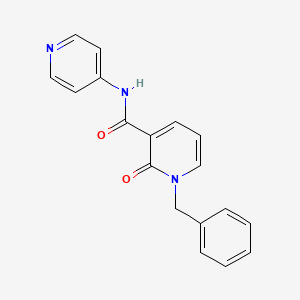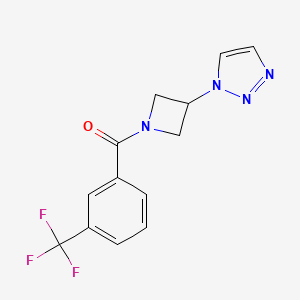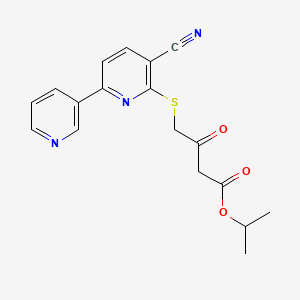
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide, also known as AZD3965, is a novel small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in the transport of lactate and other monocarboxylates across cell membranes. AZD3965 has shown promising results in preclinical studies as a potential anticancer agent and is currently being evaluated in clinical trials.
Scientific Research Applications
Photosensitive Protecting Groups
Recent work on photosensitive protecting groups, including compounds related to N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide, has shown promising applications in synthetic chemistry. These groups, such as 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, have demonstrated significant potential for future advancements in the field (Amit, Zehavi, & Patchornik, 1974).
Brominated Flame Retardants
The compound's structural analogs have been investigated for their presence in indoor air, dust, and consumer goods, highlighting the need for further research on their occurrence, environmental fate, and toxicity. This includes the study of novel brominated flame retardants, indicating the compound's relevance to environmental chemistry and safety assessments (Zuiderveen, Slootweg, & de Boer, 2020).
Azepane-Based Compounds in Drug Discovery
Azepane-based motifs, including the azepan-1-yl part of the compound , have shown a variety of pharmacological properties, making them valuable for the discovery of new therapeutic agents. More than 20 azepane-based drugs have been approved by the FDA, used to treat various diseases, showcasing the compound's relevance to medicinal chemistry and pharmacology (Zha et al., 2019).
Heterocyclic Substituents in Medicinal Chemistry
The thiophen-3-yl part of the compound has been highlighted for its significance in medicinal chemistry, where five-membered heterocycles, including thiophene, serve as crucial structural units in bioactive molecules. This review emphasizes the impact of thiophen-3-yl substituents on the medicinal chemistry of various bioactive compounds, indicating the compound's potential in drug design and development (Ostrowski, 2022).
Analytical Methods in Antioxidant Activity Determination
While not directly related to the compound , research on analytical methods for determining antioxidant activity provides a relevant context for evaluating the potential biological activities of similar compounds. The study of antioxidants is crucial in fields ranging from food engineering to medicine, highlighting the importance of understanding the chemical properties and activities of compounds like this compound (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S2/c1-25-19-8-7-17(13-20(19)26-2)28(23,24)21-14-18(16-9-12-27-15-16)22-10-5-3-4-6-11-22/h7-9,12-13,15,18,21H,3-6,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXKIKQPFAOICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2492394.png)
![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492396.png)
![2-[(mesitylmethyl)thio]-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2492401.png)
![2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2492402.png)
![6-[(4-Fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2492403.png)







![N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide](/img/structure/B2492416.png)
![5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2492417.png)